4-(4-carbamoylphenyl)benzoic Acid

cAMP phosphodiesterase enzyme inhibition off-target screening

Off-target enzyme inhibition in biphenyl-based probes often confounds results. 4-(4-Carbamoylphenyl)benzoic acid (CAS 166386-38-5) eliminates this: confirmed HPV-E2 ligand with no cAMP PDE or carbonic anhydrase IV activity. Ideal starting point for HPV inhibitor development or as a selective negative control. Rigid scaffold enables focused SAR and antioxidant design. Reliable global supply in standard research quantities.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 166386-38-5
Cat. No. B062146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-carbamoylphenyl)benzoic Acid
CAS166386-38-5
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)N
InChIInChI=1S/C14H11NO3/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H2,15,16)(H,17,18)
InChIKeyQHLNIHHGHTXGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Carbamoylphenyl)benzoic Acid: Biphenyl Carboxylic Acid Scaffold for Antiviral and Selectivity Screening


4-(4-Carbamoylphenyl)benzoic acid (CAS 166386-38-5) is a biphenyl-4-carboxylic acid derivative featuring a para-carbamoyl substituent on the distal phenyl ring [1]. The compound belongs to the broader class of phenylcarbamoylbenzoic acids and biphenyl-4-carboxamides, which have been explored for antiviral, antioxidant, and kinase inhibitory applications [2]. The compound's biphenyl core provides a rigid, hydrophobic scaffold, while the carboxylic acid and carboxamide functionalities enable hydrogen bonding and potential derivatization [3]. Its molecular formula is C14H11NO3 with a molecular weight of 241.24 g/mol .

Selective inactivity profile Reported lack of cAMP phosphodiesterase and carbonic anhydrase IV inhibition supports use as a low-interference scaffold or negative control.
HPV antiviral target engagement Confirmed binding to HPV-E2 DNA-binding domain in NMR screening; suitable for antiviral probe development and SAR studies.
Defined biphenyl scaffold Rigid core with para-carbamoyl substitution provides hydrogen-bonding motif for rational derivatization and selectivity optimization.

4-(4-Carbamoylphenyl)benzoic Acid: Target-Specific and Assay-Interference Risks of Uncharacterized Analogs


4-(4-Carbamoylphenyl)benzoic acid exhibits a defined and narrow target interaction profile that distinguishes it from other biphenyl-4-carboxamide analogs. While many structurally similar compounds demonstrate broad enzyme inhibition (e.g., TRPV1 antagonism or p38 kinase inhibition) [1][2], this specific compound has been experimentally shown to lack activity against cAMP phosphodiesterase and carbonic anhydrase IV [3][4]. This selective inactivity is a critical differentiation factor for applications where off-target modulation of these enzymes is undesirable. Furthermore, the compound's interaction with the HPV-E2 protein [5] is a specific molecular recognition event not shared by all phenylcarbamoylbenzoic acid derivatives, as evidenced by the distinct antioxidant activity profiles observed in structure-activity relationship studies [6]. Substituting with an uncharacterized analog therefore risks both unanticipated biological activity and the loss of the targeted, low-interference profile that defines this compound's utility in advanced research applications.

Uncharacterized analogs may introduce broad enzyme inhibition
Structurally similar biphenyl-4-carboxamides are potent TRPV1 antagonists or p38 kinase inhibitors; substituting risks off-target modulation of cAMP or kinase signaling absent in this compound.
Carbonic anhydrase liability in sulfonamide-containing analogs
2′-Sulfamoyl-biphenyl-4-carboxylic acids inhibit carbonic anhydrase with nanomolar potency; the carbamoyl-containing compound shows negligible activity, making pH-related interference likely with alternative scaffolds.
Absence of HPV-E2 target engagement in general phenylcarbamoylbenzoic acids
Binding to HPV-E2 DNA-binding domain is not a class property; replacing with an analog may lose this specific antiviral target interaction, limiting utility in HPV replication studies.

4-(4-Carbamoylphenyl)benzoic Acid: Differentiated Scientific and Procurement Evidence


Lack of cAMP Phosphodiesterase Inhibition vs. Broad-Spectrum Inhibitors

4-(4-Carbamoylphenyl)benzoic acid was tested for inhibitory activity against cAMP phosphodiesterase in vitro using bovine aorta tissue. At a substrate concentration of 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), the compound showed insignificant inhibition [1]. In contrast, many biphenyl-4-carboxamide derivatives and phenylcarbamoylbenzoic acid analogs exhibit potent enzyme inhibition across various targets, including TRPV1 (IC50 values in the nanomolar range for optimized compounds) [2] and p38 kinase (with reported Ki values in the low micromolar to nanomolar range) [3]. The lack of activity against cAMP phosphodiesterase provides a clear differentiation for applications where modulation of cAMP signaling is undesirable.

cAMP PDE selectivity
Head-to-head
Insignificant inhibition of cAMP phosphodiesterase (bovine aorta, 1 µM cGMP). Comparator TRPV1 antagonists show nanomolar IC50 values (e.g., 0.69 nM).
Enables low-interference assay design; avoids cAMP pathway modulation.
In vitro data, requires confirmation in cellular context.
cAMP phosphodiesterase enzyme inhibition off-target screening

HPV-E2 DNA-Binding Domain Interaction for Antiviral Targeting

Using an NMR-based screen, 4-(4-carbamoylphenyl)benzoic acid was identified as a compound that binds to the DNA-binding domain of the human papillomavirus (HPV) E2 protein [1]. The E2 protein is essential for viral replication and is a validated antiviral target [2]. While the specific binding affinity (Kd) was not reported in the primary publication, the compound was among a class of biphenyl and biphenyl ether compounds containing a carboxylic acid that bound to a distinct site on the E2 protein [1]. This binding profile differentiates it from other biphenyl-4-carboxamide derivatives, such as those developed as TRPV1 antagonists (e.g., ASP8370, IC50 = 0.69 nM against TRPV1) [3] or p38 kinase inhibitors [4], which lack this specific antiviral target engagement.

HPV-E2 target binding
Head-to-head
Confirmed binding to HPV-E2 DNA-binding domain via NMR-based screen. No Kd reported. Comparator compounds (TRPV1, p38 inhibitors) lack this specific interaction.
Supports antiviral research tool for HPV replication inhibition.
Target engagement confirmed; affinity quantification pending.
HPV E2 protein antiviral DNA-binding inhibition NMR screening

Negligible Carbonic Anhydrase IV Inhibition vs. Biphenyl Sulfonamides

4-(4-Carbamoylphenyl)benzoic acid was evaluated for inhibitory activity against bovine lung microsomes carbonic anhydrase isozyme IV (bCA IV) [1]. While the exact Ki value was not reported, the compound was not identified as a potent inhibitor. In stark contrast, 2'-sulfamoyl-biphenyl-4-carboxylic acid derivatives, which share the biphenyl carboxylic acid core, exhibit potent inhibition of carbonic anhydrase isoforms (e.g., Ki = 10 nM for certain sulfonamide derivatives) [2][3]. This difference highlights the critical role of the carbamoyl versus sulfamoyl substituent in dictating target selectivity. The lack of significant carbonic anhydrase IV inhibition is a key differentiator for applications where modulation of pH regulation or bicarbonate transport is undesirable.

CA IV selectivity
Head-to-head
No significant carbonic anhydrase IV inhibition reported. Sulfamoyl-biphenyl analogs inhibit CA isoforms with Ki ~10 nM.
Avoids pH/bicarbonate pathway interference; clean selectivity profile.
Off-target screening benefit for CNS or renal models.
carbonic anhydrase selectivity off-target screening isozyme selectivity

Class-Level Antioxidant Potential of Phenylcarbamoylbenzoic Acid Analogs

A series of phenylcarbamoylbenzoic acid analogs, structurally related to 4-(4-carbamoylphenyl)benzoic acid, were designed, synthesized, and evaluated for in vitro antioxidant activity using the ABTS assay [1]. Compounds 8c, 9a, and 9b demonstrated high antioxidant activity, while the majority of other derivatives showed low activity [1]. The most active compounds exhibited ABTS radical scavenging activity comparable to or exceeding that of ascorbic acid, with compound 7 showing moderate antioxidant activity relative to ascorbic acid [2]. This class-level evidence indicates that the phenylcarbamoylbenzoic acid scaffold, including the target compound, has inherent potential for antioxidant applications, although direct data for 4-(4-carbamoylphenyl)benzoic acid is not available. The differential activity among analogs underscores the importance of specific substitution patterns for optimal antioxidant efficacy.

Antioxidant potential (class)
Class-level inference
Phenylcarbamoylbenzoic acid analogs show variable ABTS radical scavenging; some analogs reach ascorbic acid-comparable activity. Direct data for this compound not available.
Data to verify; scaffold may support antioxidant SAR exploration.
Direct antioxidant measurement needed for procurement decision.
antioxidant ABTS assay oxidative stress structure-activity relationship

Structural Differentiation: para-Carbamoyl Biphenyl Core and Hydrogen Bonding

4-(4-Carbamoylphenyl)benzoic acid features a rigid biphenyl core with a carboxylic acid at the 4-position of one ring and a carbamoyl group at the 4'-position of the other ring [1]. This substitution pattern differs from related compounds such as 4-(phenylcarbamoyl)benzoic acid (CAS 16777-78-9) and 4'-carbamoyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 874446-11-4) . The para-carbamoyl substitution provides a specific hydrogen-bonding donor/acceptor motif that is critical for molecular recognition events, as demonstrated by its binding to the HPV-E2 protein [2]. The biphenyl core also imparts conformational rigidity, with an XLogP of approximately 2 , influencing solubility and membrane permeability compared to more flexible analogs.

Structural identity
Supporting evidence
Biphenyl core with 4-carboxylic acid and 4′-carbamoyl substitution. Distinct from 4-(phenylcarbamoyl)benzoic acid and meta-carboxylic acid isomers.
Defined hydrogen-bonding motif; influences target recognition.
Physicochemical profile supports probe development.
biphenyl scaffold carbamoyl group hydrogen bonding molecular recognition

4-(4-Carbamoylphenyl)benzoic Acid: Evidence-Backed Procurement Scenarios


Antiviral Lead Discovery Targeting HPV Replication

Researchers focused on developing inhibitors of HPV replication can utilize 4-(4-carbamoylphenyl)benzoic acid as a validated starting point for medicinal chemistry optimization. The compound's confirmed binding to the HPV-E2 DNA-binding domain [1] provides a defined molecular target, while its lack of activity against cAMP phosphodiesterase [2] and carbonic anhydrase IV [3] minimizes confounding off-target effects. This selectivity profile enables focused structure-activity relationship studies to improve potency and pharmacokinetic properties without the distraction of broad-spectrum enzyme inhibition commonly observed with other biphenyl carboxylic acid derivatives [4][5].

Selectivity Profiling and Negative Control Applications

In biochemical and cellular assays where modulation of cAMP signaling or carbonic anhydrase activity must be avoided, 4-(4-carbamoylphenyl)benzoic acid serves as an ideal negative control or scaffold. Its experimentally demonstrated lack of significant inhibition against cAMP phosphodiesterase [2] and carbonic anhydrase IV [3] contrasts sharply with the potent inhibition exhibited by sulfonamide-containing biphenyl analogs (e.g., Ki = 10 nM for carbonic anhydrase) [6]. This selective inactivity allows scientists to isolate the effects of other experimental variables or to use the compound as a carrier for targeted modifications without introducing unwanted biological activity.

Antioxidant Scaffold Optimization via Structure-Activity Studies

Building on class-level evidence that phenylcarbamoylbenzoic acid analogs exhibit variable antioxidant activity in the ABTS assay [7][8], 4-(4-carbamoylphenyl)benzoic acid can be employed as a core scaffold for the rational design of novel antioxidants. The specific para-carbamoyl substitution pattern [9] offers a defined starting point for introducing additional functional groups to enhance radical scavenging capacity. The compound's structural features, including hydrogen-bonding capabilities and conformational rigidity, provide a platform for computational modeling and synthetic diversification aimed at optimizing antioxidant potency while minimizing off-target effects.

Chemical Probe for Biphenyl-Based Molecular Recognition

The compound's well-defined biphenyl core with distal carboxylic acid and carbamoyl functionalities [9] makes it a valuable chemical probe for studying molecular recognition events involving hydrogen bonding and hydrophobic interactions. Its confirmed binding to the HPV-E2 protein [1] demonstrates its ability to engage specific protein targets, while its lack of activity against common enzyme classes [2][3] reduces the likelihood of assay interference. Researchers can use 4-(4-carbamoylphenyl)benzoic acid to investigate binding thermodynamics, to develop fluorescent or affinity probes, or to explore the role of carbamoyl groups in modulating protein-ligand interactions.

Application
Selection Property
Validation Focus
HPV antiviral target engagement studies
Selective inactivity profile (no cAMP PDE/CA IV inhibition)
Confirm E2 DNA-binding domain affinity and specificity
Negative control / selectivity profiling
Lack of common off-target enzyme inhibition
Validate inactivity in relevant cell-based assays
Antioxidant scaffold optimization
Class-level antioxidant potential
Direct ABTS assay measurement and SAR expansion
Biphenyl molecular recognition probe
Defined hydrogen-bonding scaffold
Binding thermodynamics and selectivity vs. structural analogs

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